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Abstract
Methyl 4-(1H-indol-2-yl)benzoate is a heterocyclic organic compound featuring a core indole

scaffold linked at the 2-position to a methyl benzoate moiety. This structure belongs to the 2-

arylindole class, a group recognized as a "privileged structure" in medicinal chemistry due to its

ability to interact with a wide range of biological targets.[1] The indole nucleus is a cornerstone

in the architecture of numerous natural products, pharmaceuticals, and functional materials.[2]

[3] This guide provides a comprehensive overview of the synthesis, physicochemical

properties, spectral characteristics, and chemical reactivity of Methyl 4-(1H-indol-2-
yl)benzoate. It serves as a technical resource for researchers leveraging this and similar

scaffolds in drug discovery and materials science, offering both foundational data and field-

proven insights into its application.

Nomenclature and Structural Identification
While comprehensive experimental data for this exact molecule is not consolidated in a single

public source, its identity is unambiguously defined by its structure. This guide synthesizes
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information from established chemical principles and data from closely related analogs.

IUPAC Name: Methyl 4-(1H-indol-2-yl)benzoate

Molecular Formula: C₁₆H₁₃NO₂

Canonical SMILES: COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

InChI Key: (Predicted) YHQRMIMRSPJYEG-UHFFFAOYSA-N

Structure:

(A representative image would be placed here)

Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties.

Experimental values should be determined for confirmation.
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Property Value Source/Method

Molecular Weight 251.28 g/mol Calculated

CAS Number

Not assigned or readily

available. Similar structures

exist.

N/A

Appearance
Predicted: White to off-white or

pale yellow solid.

Based on analogs like 2-

phenylindole.[4]

Melting Point
Not reported. Estimated to be

in the range of 150-200 °C.
Based on related 2-arylindoles.

Boiling Point

Not reported. Expected to be

>300 °C at atmospheric

pressure.

Estimation

Solubility

Poorly soluble in water.

Soluble in common organic

solvents (e.g., DMSO, DMF,

CH₂Cl₂, Ethyl Acetate,

Methanol).

General chemical principles

logP (o/w) ~3.5-4.0 Predicted

Synthesis and Mechanistic Insight: The Larock
Indole Synthesis
The construction of the 2-arylindole scaffold can be efficiently achieved through several modern

synthetic methodologies. The Larock indole synthesis is a powerful palladium-catalyzed

heteroannulation that directly forms the indole ring from an ortho-haloaniline and a

disubstituted alkyne.[5][6][7] This method is chosen for its versatility, relatively mild conditions,

and broad substrate scope.[8]

Proposed Synthetic Protocol: Larock Annulation
This protocol describes the synthesis of Methyl 4-(1H-indol-2-yl)benzoate from 2-iodoaniline

and methyl 4-ethynylbenzoate.
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Step-by-Step Methodology:

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add Pd(OAc)₂ (Palladium(II) acetate, 2-5 mol%), a suitable ligand (e.g., PPh₃, 4-

10 mol%), and a base such as K₂CO₃ (Potassium carbonate, 2.5 equivalents).

Reagent Addition: Add 2-iodoaniline (1.0 equivalent) and methyl 4-ethynylbenzoate (1.2

equivalents) to the flask.

Solvent and Additives: Add a suitable anhydrous solvent, such as DMF (N,N-

Dimethylformamide) or Dioxane. Add LiCl (1.0 equivalent), which is often crucial for the

reaction's efficiency by facilitating the reductive elimination step.[6]

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material

is consumed (typically 12-24 hours).

Work-up and Purification:

Cool the reaction mixture to room temperature.

Dilute with ethyl acetate and wash with water, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield the pure product.

Causality and Mechanistic Rationale
The choice of reagents is critical for success. Palladium(II) acetate serves as the catalyst

precursor, which is reduced in situ to the active Pd(0) species. The reaction proceeds through a

catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodoaniline.
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Alkyne Insertion: The alkyne coordinates to the palladium complex and undergoes migratory

insertion.

Intramolecular Annulation: The nitrogen atom of the aniline attacks the newly formed vinyl-

palladium species, forming a six-membered palladacycle.

Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole

C2-C3 bond, yielding the final product.

The base (K₂CO₃) is essential for neutralizing the acid generated during the cycle and

facilitating the cyclization step. The ligand (PPh₃) stabilizes the palladium catalyst, preventing

its decomposition and modulating its reactivity.

Workflow Visualization
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1. Reaction Setup

2. Synthesis

3. Isolation & Purification

4. Final Product

Combine Pd(OAc)₂, K₂CO₃,
2-Iodoaniline, and Methyl 4-ethynylbenzoate

in a Schlenk flask under Argon

Add anhydrous DMF
and heat to 100°C

Monitor reaction
by TLC/LC-MS

Cool, dilute with EtOAc,
and perform aqueous wash

Dry organic layer
and concentrate

Purify by Silica Gel
Column Chromatography

Methyl 4-(1H-indol-2-yl)benzoate

Click to download full resolution via product page

Caption: Workflow for the Larock Indole Synthesis.
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Spectral Characterization (Predicted)
For unambiguous identification, NMR and Mass Spectrometry are essential. The following are

predicted spectral data based on the analysis of 2-phenylindole and related structures.[4][9][10]

¹H NMR (400 MHz, CDCl₃):

δ ~8.5-9.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indole

ring. Its chemical shift can be highly dependent on solvent and concentration.

δ ~8.10 ppm (d, J ≈ 8.4 Hz, 2H): Aromatic protons on the benzoate ring ortho to the ester

group.

δ ~7.75 ppm (d, J ≈ 8.4 Hz, 2H): Aromatic protons on the benzoate ring meta to the ester

group.

δ ~7.65 ppm (d, J ≈ 7.8 Hz, 1H): Aromatic proton at the C7 position of the indole ring.

δ ~7.40 ppm (d, J ≈ 8.1 Hz, 1H): Aromatic proton at the C4 position of the indole ring.

δ ~7.10-7.20 ppm (m, 2H): Overlapping signals for the aromatic protons at the C5 and C6

positions of the indole ring.

δ ~6.80 ppm (s, 1H): Proton at the C3 position of the indole ring.

δ 3.95 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

¹³C NMR (100 MHz, CDCl₃):

δ ~167.0 ppm: Carbonyl carbon of the ester.

δ ~137-140 ppm: Quaternary carbons (Indole C2, Benzoate C1).

δ ~120-135 ppm: Aromatic CH carbons of both rings.

δ ~111.0 ppm: Indole C7.

δ ~101.0 ppm: Indole C3.
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δ ~52.5 ppm: Methyl carbon of the ester.

Mass Spectrometry (ESI-MS):

[M+H]⁺: Calculated for C₁₆H₁₄NO₂⁺: 252.10.

[M+Na]⁺: Calculated for C₁₆H₁₃NNaO₂⁺: 274.08.

Chemical Reactivity and Stability
The reactivity of Methyl 4-(1H-indol-2-yl)benzoate is governed by its three primary functional

components: the electron-rich indole nucleus, the ester group, and the connecting aromatic

rings.[11][12]

Indole N-H Reactivity: The indole nitrogen is weakly acidic (pKa ≈ 17) and can be

deprotonated by strong bases (e.g., NaH, BuLi) to form an indolyl anion. This anion is a

potent nucleophile, readily undergoing alkylation, acylation, or arylation at the N1 position.

[13]

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack. The C3

position is the most nucleophilic and is the primary site of reaction for electrophiles (e.g., in

Vilsmeier-Haack or Mannich reactions).[13][14] If the N1 and C3 positions are blocked,

substitution can occur on the benzene portion of the indole core.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid

under either acidic or basic (saponification) conditions. This provides a handle for further

functionalization, such as amide coupling.

Cross-Coupling Reactions: The C-H bonds of the indole ring, particularly at C3, and the

benzene ring can be activated for transition-metal-catalyzed cross-coupling reactions (e.g.,

Suzuki, Heck) to introduce further complexity.[15][16][17]

Reaction Pathway: N-Alkylation
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Methyl 4-(1H-indol-2-yl)benzoate

1. Strong Base (e.g., NaH)
in Anhydrous THF

Indolyl Anion

2. Electrophile (R-X)
(e.g., CH₃I, BnBr)

Methyl 4-(1-Alkyl-indol-2-yl)benzoate

Deprotonation

Nucleophilic Attack
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Caption: General pathway for N-alkylation of the indole core.

Applications in Research and Drug Development
The 2-arylindole scaffold is of significant interest to the pharmaceutical industry. Its structural

rigidity and electronic properties make it an ideal framework for designing inhibitors, agonists,

or antagonists for various biological targets.

Anticancer Agents: Numerous 2-arylindole derivatives have demonstrated potent anticancer

activity by targeting mechanisms such as tubulin polymerization, protein kinases, and

apoptosis induction.[1][3][18] The ability to functionalize both the indole and the appended

aryl ring allows for fine-tuning of activity and selectivity.
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Antimicrobial and Antifungal Activity: The indole nucleus is present in many natural

antimicrobial compounds. Synthetic derivatives are actively being explored as novel

antibacterial and antifungal agents.[1]

CNS and Receptor Modulation: The structural similarity of the indole core to

neurotransmitters like serotonin makes it a valuable template for developing drugs targeting

central nervous system (CNS) receptors.

Material Science: The conjugated π-system of 2-arylindoles gives them interesting

photophysical properties, making them candidates for use in organic light-emitting diodes

(OLEDs) and chemical sensors.

Safety, Handling, and Storage
Specific toxicology data for Methyl 4-(1H-indol-2-yl)benzoate is not available. Standard

laboratory precautions for handling novel organic compounds should be strictly followed.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong

oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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